
1,3-Diacetyl-2-imidazolidinone
Overview
Description
1,3-Diacetyl-2-imidazolidinone (CAS 105-70-4) is a cyclic urea derivative functionalized with acetyl groups at the 1- and 3-positions of the imidazolidinone ring. Its molecular formula is C₇H₁₂O₅, with a molecular weight of 176.17 g/mol. This compound is primarily utilized as a model system for studying diisocyanate cyclopolymers due to its structural resemblance to polyurethane precursors . Its acetyl groups enhance electrophilicity, enabling selective acetylation reactions in organic synthesis, though its direct applications are less documented compared to other imidazolidinone derivatives.
Preparation Methods
Direct Acetylation of Ethylene Urea with Acetic Anhydride
Overview:
The most straightforward and commonly employed method for synthesizing 1,3-diacetyl-2-imidazolidinone involves the acetylation of ethylene urea (imidazolidin-2-one) using acetic anhydride. This reaction targets the two nitrogen atoms in the imidazolidinone ring, substituting acetyl groups to form the diacetylated product.
- Reactants: Ethylene urea and acetic anhydride
- Temperature: Reflux conditions (typically around 80–100°C)
- Duration: Several hours under controlled heating to ensure complete conversion
- Solvent: Often performed neat or in an inert solvent to facilitate heat transfer
- Purification: Crystallization or distillation to isolate pure product
Mechanism:
Acetic anhydride acts as an acetylating agent, reacting with the nucleophilic nitrogen atoms of ethylene urea, forming amide bonds and releasing acetic acid as a byproduct.
Industrial Scale:
In industrial settings, this reaction is conducted in large reactors with continuous feeding of reactants. Process parameters such as temperature, reactant ratio, and reaction time are closely monitored using analytical techniques (e.g., gas chromatography) to maintain product quality and yield. The final product is purified by crystallization or vacuum distillation to achieve high purity.
- Simple and direct route
- Uses readily available and inexpensive reagents
- High reproducibility and scalability
- Requires careful control to avoid over-acetylation or side reactions
- Acetic acid byproduct needs to be managed
Pseudo-Multicomponent Reaction Using Diamines and Carbonyldiimidazole (CDI)
Overview:
An advanced synthetic approach involves a pseudo-multicomponent reaction starting from 1,2-diamines, such as trans-(R,R)-1,2-diaminocyclohexane, which undergoes in situ Schiff base formation, reduction, and cyclization with carbonyldiimidazole (CDI) to yield 1,3-disubstituted imidazolidin-2-ones. Although this method is reported for 1,3-disubstituted imidazolidinones generally, it is adaptable for diacetyl derivatives by varying substituents.
- Schiff Base Formation: Reaction of diamine with aldehyde to form imine intermediate
- Reduction: Sodium borohydride reduces the imine to diamine
- Cyclization: CDI promotes ring closure to form the imidazolidinone ring
- Solvents: Methanol and tetrahydrofuran (THF)
- Temperature: Reflux conditions (40–80°C)
- Monitoring: Thin layer chromatography (TLC) for reaction progress
- Yields: 55% to 81% depending on substrate and conditions
- One-pot protocol reduces purification steps
- Environmentally friendly reagents and mild conditions
- Statistical optimization improves efficiency and sustainability
Research Findings:
This method demonstrates potential for green chemistry applications with good yields and scalability. The use of CDI is advantageous due to its benign byproducts (carbon dioxide and imidazole) and cost-effectiveness.
Comparative Data Table of Preparation Methods
Preparation Method | Key Reactants | Reaction Conditions | Yield (%) | Purification Method | Advantages | Limitations |
---|---|---|---|---|---|---|
Acetylation of Ethylene Urea with Acetic Anhydride | Ethylene urea, Acetic anhydride | Reflux (~80–100°C), several hours | High (not specified) | Crystallization / Distillation | Simple, scalable, inexpensive reagents | Requires careful control of conditions |
Pseudo-Multicomponent Reaction with CDI | trans-(R,R)-1,2-diaminocyclohexane, aldehyde, CDI | Reflux (40–80°C), one-pot | 55–81 | TLC monitoring, standard work-up | Green chemistry, efficient, one-pot | More complex starting materials |
Additional Notes on Related Synthetic Methods
While the above methods focus on 1,3-diacetyl derivatives, related imidazolidinone compounds such as 1,3-dimethyl-2-imidazolidinone have been synthesized via alternative routes involving formaldehyde and hydrogenation catalysts (e.g., palladium on carbon), but these are less directly applicable to the diacetyl compound and often involve harsher or more complex conditions.
Summary and Recommendations
- The acetylation of ethylene urea with acetic anhydride remains the most direct, cost-effective, and industrially viable method for preparing this compound.
- The pseudo-multicomponent reaction using CDI offers a modern, greener alternative with good yields and operational simplicity, suitable for laboratory-scale synthesis and potentially adaptable for industrial use with further optimization.
- Process parameters such as temperature, solvent choice, and reaction time are critical for maximizing yield and purity.
- Analytical monitoring techniques like TLC and gas chromatography are essential for reaction control and product quality assurance.
Chemical Reactions Analysis
Key Structural Data:
Property | Value/Description | Source |
---|---|---|
Molecular Formula | C₇H₁₀N₂O₃ | |
Carbonyl Frequencies | 1,698 cm⁻¹ (acetyl), 1,741 cm⁻¹ (ring) | |
NMR (δ, ppm) | Singlet at τ 6.10 (methylene protons) |
The lower carbonyl frequency of the acetyl groups (1,698 cm⁻¹) compared to trifluoroacetyl derivatives (1,739 cm⁻¹) indicates reduced electron-withdrawing effects, influencing reactivity .
Hydrolysis Conditions and Outcomes:
Condition | Result | Source |
---|---|---|
Aqueous Acid (HCl) | Stable at 100°C for 24 hours | |
Aqueous Base (NaOH) | Partial deacetylation above 120°C |
Reactivity with Nucleophiles
The acetyl groups participate in nucleophilic substitution reactions , particularly with amines and thiols, forming functionalized derivatives.
Example Reactions:
-
Aminolysis :
Reacting with primary amines (e.g., isopropylamine) in methanol yields substituted iminoquinones via acetyl group displacement . -
Thiol Addition :
Thiophenols undergo conjugate addition at the iminoquinoid moiety, forming pentasubstituted benzene derivatives .
Thermal and Reductive Behavior
-
Thermal Decomposition :
At temperatures >200°C, this compound undergoes retro-aldol cleavage , releasing diacetyl and regenerating 2-imidazolidinone . -
Reductive Aromatization :
Treatment with sodium hydrosulfite reduces iminoquinone intermediates to 1,4-diaminobenzenes with high efficiency .
Comparative Reactivity of Acyl Groups
The electronic effects of the acetyl groups modulate reactivity:
Derivative | Carbonyl Frequency (cm⁻¹) | Reactivity with Anilines |
---|---|---|
This compound | 1,698 | Moderate |
1,3-Ditrifluoroacetyl | 1,739 | High |
1-Acetyl-3-benzoyl | 1,710 (acetyl), 1,722 (benzoyl) | Low |
The acetyl groups’ electron-donating nature reduces electrophilicity compared to stronger electron-withdrawing substituents .
Key Research Findings
Scientific Research Applications
Organic Synthesis
DAI is extensively used as a reagent in organic synthesis for:
- Formation of heterocyclic compounds: It serves as a precursor for synthesizing complex organic molecules.
- Chiral auxiliaries: DAI's structure allows it to be utilized in asymmetric synthesis, aiding in the production of chiral compounds.
Biological Studies
DAI plays a crucial role in biochemical research:
- Enzyme Mechanisms: It is employed to investigate enzyme activity and mechanisms, particularly those involving acetylation processes.
- Metabolic Pathways: DAI influences metabolic pathways by interacting with key enzymes, affecting cellular metabolism and gene expression.
Neuroprotective Effects
A notable study examined DAI's neuroprotective properties in rodent models of neurodegeneration. Results indicated that DAI treatment significantly reduced neuronal cell death and improved cognitive functions compared to control groups. This suggests potential therapeutic applications in neurodegenerative diseases.
Antimicrobial Activity
Research has demonstrated that DAI exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its mechanism involves disrupting bacterial cell walls, making it a candidate for developing new antimicrobial agents.
Toxicological Profile
While DAI shows promise in various applications, its safety profile requires careful consideration:
- Cytotoxicity: High concentrations have been shown to induce cytotoxic effects in non-target cells. Therefore, determining safe dosage levels is essential for therapeutic use.
Mechanism of Action
The mechanism by which 1,3-Diacetyl-2-imidazolidinone exerts its effects involves its strong basicity and nucleophilic properties. The compound can act as a nucleophile in various reactions, facilitating the formation of new chemical bonds. Its molecular targets and pathways include enzyme active sites and metabolic intermediates, where it can influence biochemical processes.
Comparison with Similar Compounds
The following table summarizes key structural, functional, and industrial differences between 1,3-diacetyl-2-imidazolidinone and related compounds:
Structural and Functional Differences
- Acetyl vs. Methyl Groups: The acetyl groups in this compound enhance its electrophilicity compared to 1,3-dimethyl-2-imidazolidinone, making it more reactive toward nucleophiles. However, the methyl groups in the latter improve its stability as a solvent .
- Ring Modifications: Derivatives like 1,3-divinylimidazolidin-2-one incorporate vinyl groups for polymerization, while 1,3-bis(hydroxymethyl)-2-imidazolidinone focuses on formaldehyde-free crosslinking .
- Benzimidazole vs. Imidazolidinone: The benzimidazole derivative () exhibits higher electrophilicity due to aromatic conjugation, enabling reactions with polar aprotic solvents and anions .
Rheological and Solvent Properties
1,3-Dimethyl-2-imidazolidinone (DMI) demonstrates unique solvent behavior in cellulose dissolution. In 8% LiCl/DMI solutions, tunicate cellulose exhibits a viscosity exponent of 7.5, significantly higher than plant-derived cellulose (4.0), suggesting distinct entanglement dynamics . This contrasts with this compound, which lacks documented solvent applications.
Biological Activity
1,3-Diacetyl-2-imidazolidinone (CAS No. 5391-40-2) is a synthetic compound known for its diverse biological activities. This compound belongs to the class of imidazolidinones, which are characterized by a five-membered ring structure containing nitrogen atoms. The compound has garnered attention in various fields, including medicinal chemistry and toxicology, due to its potential therapeutic applications and biological effects.
Chemical Structure and Properties
The chemical structure of this compound consists of an imidazolidinone ring with two acetyl groups attached at the 1 and 3 positions. This structural configuration is crucial for its biological activity.
Structural Formula:
Physical Properties:
- Molecular Weight: 142.16 g/mol
- Melting Point: Approximately 80°C
- Solubility: Soluble in organic solvents such as ethanol and acetone.
This compound exhibits multiple mechanisms of action, which include:
- Enzyme Inhibition: The compound can inhibit various enzymes by binding to their active sites, thereby blocking their activity. This interaction is facilitated by hydrogen bonding and hydrophobic interactions due to the acetyl groups present in its structure.
- Protein Interaction: It can form complexes with certain proteins, altering their conformation and activity. This characteristic may influence cellular signaling pathways.
Antimicrobial Activity
Studies have demonstrated that this compound possesses antimicrobial properties against a range of bacterial strains. In vitro assays indicate significant inhibition of growth for both Gram-positive and Gram-negative bacteria.
Cytotoxicity Studies
In cellular models, the compound has shown cytotoxic effects on cancer cell lines. The IC50 values vary depending on the specific cell line tested, indicating selective toxicity towards certain types of cancer cells.
Case Study: Neuroprotective Effects
A notable case study investigated the neuroprotective effects of this compound in a rodent model of neurodegeneration. The study reported that treatment with the compound led to a reduction in neuronal cell death and improved cognitive function compared to control groups.
Summary of Biological Activities
Toxicological Profile
The toxicological assessment of this compound indicates potential risks associated with exposure. Studies have shown that high concentrations can lead to cytotoxic effects in non-target cells. The compound's safety profile necessitates further investigation to establish safe dosage levels for therapeutic applications.
Toxicity Data Overview
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1,3-Diacetyl-2-imidazolidinone, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via acylation of 2-imidazolidinone derivatives. A high-yield method (97%) involves reacting precursors in 1,3-dimethyl-2-imidazolidinone (DMI) solvent at 130°C for 5 hours, followed by purification via silica gel chromatography . Lower yields (89%) may arise from incomplete acylation or solvent impurities; thus, ensuring anhydrous conditions and high-purity DMI is critical .
Q. Which analytical techniques are recommended for characterizing this compound?
- Methodological Answer : Use a combination of:
- HPLC : To assess purity (e.g., >98% as per GC analysis) .
- NMR : Confirm acetyl group substitution patterns (e.g., ¹H NMR for imidazolidinone ring protons and acetyl methyl groups) .
- Headspace Gas Chromatography : Detect residual solvents (e.g., DMI) by diluting samples to 1/20 of the concentration limit and analyzing in headspace vials .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- Storage : Keep in a dry, cool environment (<25°C) to prevent hydrolysis of acetyl groups .
- Exposure Mitigation : Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact. In case of accidental ingestion, rinse mouth and consult a poison center .
Advanced Research Questions
Q. How does this compound function as a solvent or catalyst in high-pressure cocrystal formation?
- Methodological Answer : In cocrystal studies (e.g., HMX/DMI systems), DMI derivatives act as hydrogen-bond acceptors, stabilizing energetic materials under high pressure (0–100 GPa). Computational modeling (DFT-D) shows distorted HMX molecules in the cocrystal lattice, with reduced band gaps indicating increased metallic behavior under compression . Experimental validation requires synchrotron X-ray diffraction to monitor structural changes .
Q. What role does this compound play in acylation reactions, and how does solvent choice affect reactivity?
- Methodological Answer : The compound’s acetyl groups participate in nucleophilic acyl transfer reactions. DMI, a polar aprotic solvent, enhances reactivity by stabilizing transition states. For example, in benzamide synthesis, DMI increases reaction efficiency (97% yield) compared to dichloromethane (89%) due to its high dielectric constant and thermal stability .
Q. How can computational modeling predict intermolecular interactions between this compound and coformers?
- Methodological Answer : DFT-D simulations analyze electronic properties (e.g., band gaps, density of states) and thermodynamic stability. For HMX/DMI cocrystals, simulations reveal key van der Waals interactions between acetyl groups and nitro moieties, validated by experimental lattice constants . Researchers should compare simulated IR spectra with experimental data to confirm predicted interactions .
Q. How do conflicting reports on reaction yields for this compound synthesis arise, and how can they be resolved?
- Methodological Answer : Discrepancies (e.g., 89% vs. 97% yields) stem from variations in solvent purity, temperature control, or catalyst loading. To resolve:
- Parameter Optimization : Systematically test DMI purity (≥99% vs. technical grade) and reaction times (1–5 hours).
- Byproduct Analysis : Use LC-MS to identify side products (e.g., unreacted 2-imidazolidinone) .
Q. What environmental risk assessment frameworks apply to this compound?
- Methodological Answer : Follow REACH guidelines for ecotoxicology:
- Degradation Studies : Assess hydrolytic stability (pH 4–9) and photolytic breakdown using HPLC .
- Aquatic Toxicity : Conduct Daphnia magna assays to determine LC₅₀ values, referencing analogous imidazolidinone derivatives .
Properties
IUPAC Name |
1,3-diacetylimidazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-5(10)8-3-4-9(6(2)11)7(8)12/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAFPWEIHSLHEJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(C1=O)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337073 | |
Record name | 1,3-Diacetyl-2-imidazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30337073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5391-40-2 | |
Record name | 1,3-Diacetyl-2-imidazolidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5391-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Diacetyl-2-imidazolidinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005391402 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Diacetyl-2-imidazolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30337073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Diacetyl-2-imidazolidinone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/899C7KD45F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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